molecular formula C14H10Cl2N6S B11051285 3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11051285
M. Wt: 365.2 g/mol
InChI Key: PPDQHGNRQYZQBM-UHFFFAOYSA-N
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Description

3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: (let’s call it Compound X for brevity) is a mouthful, but its structure is captivating. It belongs to the class of heterocyclic compounds, combining triazole, pyrazole, and thiadiazole moieties. Let’s break it down:

    Triazole ring: A five-membered ring containing three nitrogen atoms.

    Pyrazole ring: A five-membered ring with two adjacent nitrogen atoms and a methyl group.

    Thiadiazole ring: A five-membered ring with two nitrogen atoms and one sulfur atom.

Compound X’s unique structure makes it an intriguing candidate for various applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Multicomponent Reactions (MCRs):

    Transition-Metal-Catalyzed Reactions:

Industrial Production::
  • While Compound X is not yet produced on an industrial scale, research efforts continue to optimize its synthesis.

Chemical Reactions Analysis

Compound X participates in various reactions:

    Oxidation: It can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of the triazole or pyrazole ring may yield different derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Compound X’s versatility extends across disciplines:

Mechanism of Action

  • Compound X’s mechanism of action depends on its specific application.
  • It may interact with cellular receptors, enzymes, or other biomolecules.
  • Further research is needed to unravel its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness of Compound X:

properties

Molecular Formula

C14H10Cl2N6S

Molecular Weight

365.2 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10Cl2N6S/c1-7-10(6-21(2)19-7)13-20-22-12(17-18-14(22)23-13)9-5-8(15)3-4-11(9)16/h3-6H,1-2H3

InChI Key

PPDQHGNRQYZQBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl)C

Origin of Product

United States

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